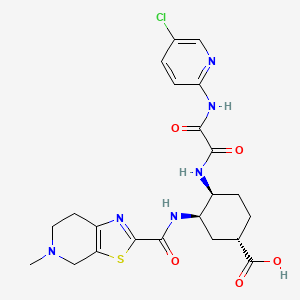
D21-2393
概要
説明
科学的研究の応用
Chemistry: In chemistry, D21-2393 is used as a reference compound for studying the inhibition of factor Xa. It is also used in the development of new anticoagulant drugs .
Biology: In biological research, this compound is used to study the biochemical pathways involved in coagulation and thrombosis. It helps in understanding the molecular mechanisms of anticoagulation .
Medicine: In medicine, this compound is studied for its potential therapeutic applications in preventing and treating thromboembolic disorders. It is also used in clinical trials to evaluate the efficacy and safety of new anticoagulant therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of anticoagulant drugs. It is also used in the production of diagnostic reagents for coagulation assays .
作用機序
D21-2393は、凝固カスケードで重要な役割を果たす酵素である第Xa因子を阻害することで作用します。 第Xa因子を阻害することで、this compoundはプロトロンビンのトロンビンへの変換を防ぎ、血栓の形成を抑制します . 関与する分子標的と経路には、this compoundの第Xa因子の活性部位への直接結合が含まれ、その阻害につながります .
類似の化合物との比較
類似の化合物:
リバーロキサバン: 類似の抗凝固特性を持つ別の第Xa因子阻害剤です。
アピキサバン: 血栓塞栓症の予防と治療に使用される第Xa因子阻害剤です。
ダビガトラン: 抗凝固効果を持つ直接トロンビン阻害剤です.
This compoundの独自性: this compoundは、特定の薬物動態的および薬力学的特性によって独自性があります。 それは再現可能な濃度依存的なマトリックス効果を示し、エドキサバンの活性代謝物としての役割について広く研究されてきました . その独特の化学構造と作用機序により、抗凝固研究と治療において貴重な化合物となっています .
生化学分析
Biochemical Properties
The biochemical properties of D21-2393 are closely related to its parent compound, Edoxaban. As an active metabolite, this compound shows reproducible, but concentration-dependent matrix effects . It interacts with the enzyme Factor Xa, inhibiting its activity and thus playing a crucial role in the coagulation cascade .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting this enzyme, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound are concentration-dependent .
準備方法
合成経路と反応条件: D21-2393の合成は、母体化合物エドキサバンから始まり、複数の手順を必要とします。 このプロセスには、温度制御、pH調整、およびさまざまな溶媒と試薬の使用などの特定の反応条件が含まれています . 詳細な合成経路は、専売特許であり、通常は高度な有機合成技術を使用しています .
工業生産方法: this compoundの工業生産は、高い純度と一貫性を確保するためにGMP(優良製造基準)に従っています。 このプロセスには、大規模合成、精製、および規制基準を満たすための品質管理措置が含まれています .
化学反応の分析
反応の種類: D21-2393は、次のようないくつかのタイプの化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます . 温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために最適化されます .
主な生成物: これらの反応から生成される主な生成物には、薬理学的特性が研究されているthis compoundのさまざまな誘導体が含まれます .
科学研究の応用
化学: 化学では、this compoundは、第Xa因子の阻害を研究するための参照化合物として使用されます。 また、新しい抗凝固剤の開発にも使用されます .
生物学: 生物学研究では、this compoundは、凝固と血栓症に関与する生化学的経路を研究するために使用されます。 抗凝固の分子メカニズムを理解するのに役立ちます .
医学: 医学では、this compoundは、血栓塞栓症の予防と治療における潜在的な治療的用途について研究されています。 また、新しい抗凝固療法の有効性と安全性を評価するための臨床試験でも使用されています .
産業: 製薬業界では、this compoundは、抗凝固剤の開発と品質管理に使用されます。 また、凝固アッセイ用の診断試薬の製造にも使用されます .
類似化合物との比較
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Apixaban: A factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.
Dabigatran: A direct thrombin inhibitor with anticoagulant effects.
Uniqueness of D21-2393: this compound is unique due to its specific pharmacokinetic and pharmacodynamic properties. It shows reproducible, concentration-dependent matrix effects and has been extensively studied for its role as an active metabolite of Edoxaban . Its unique chemical structure and mechanism of action make it a valuable compound in anticoagulation research and therapy .
特性
IUPAC Name |
(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMJNYAASVNAP-CORIIIEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834919-19-6 | |
| Record name | D21-2393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D21-2393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying D21-2393 in the context of edoxaban therapy?
A: Edoxaban, an oral anticoagulant, is primarily metabolized into this compound (Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-). Research suggests that this compound also exhibits anticoagulant activity. [, , ] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing edoxaban therapy, particularly in specific patient populations where metabolite ratios might differ.
Q2: How does food intake affect the pharmacokinetics of edoxaban and its metabolite this compound?
A: Studies in healthy Chinese volunteers indicate that while food intake doesn't significantly impact the maximum and total exposure of edoxaban, it does slightly delay its time to maximum concentration (tmax). [] Interestingly, the presence of food during edoxaban administration leads to lower exposure of this compound compared to fasting conditions. This suggests that food intake may influence the formation or absorption of this active metabolite.
Q3: Are there any known inter-ethnic differences in the pharmacokinetic profiles of edoxaban and this compound?
A: Research comparing the pharmacokinetic profiles of edoxaban and this compound in Chinese, Caucasian, and Japanese populations suggests that the overall characteristics are comparable. [, ] While some studies show minor differences in plasma exposure between men and women, these are generally considered clinically insignificant. []
Q4: Could drug-drug interactions or disease states alter the exposure levels of edoxaban and this compound?
A: Yes, certain drug-drug interactions and disease states, particularly renal impairment, can significantly influence the exposure levels of edoxaban and this compound. [] For instance, co-administration with drugs that inhibit specific enzymes or transporters involved in edoxaban metabolism, such as OATP1B1, can increase the plasma concentrations of both the parent drug and its metabolite. This heightened exposure could potentially amplify the anticoagulant effect and increase the risk of bleeding. Similarly, renal impairment can also lead to increased exposure to both compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


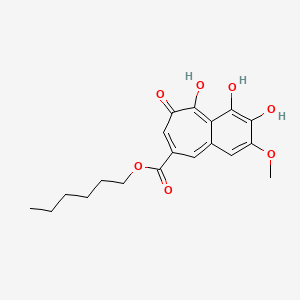
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
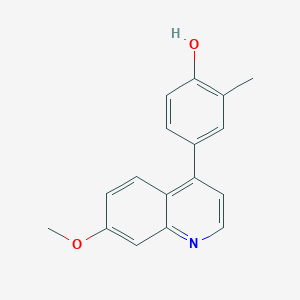
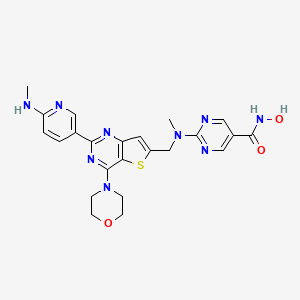

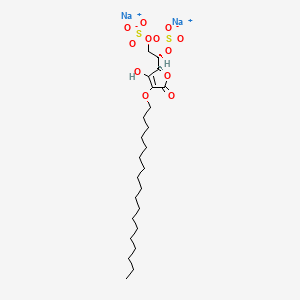

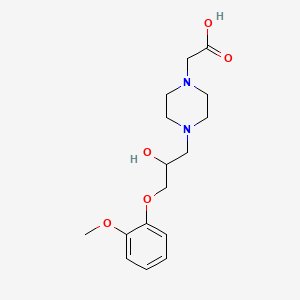


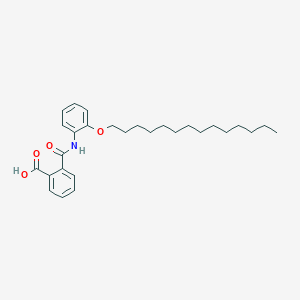
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B606854.png)
